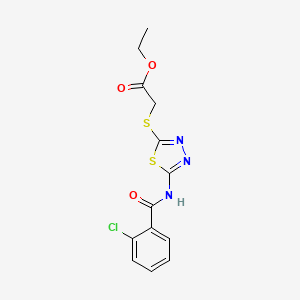

Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

CAS No.: 392318-11-5

Cat. No.: VC4421613

Molecular Formula: C13H12ClN3O3S2

Molecular Weight: 357.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392318-11-5 |

|---|---|

| Molecular Formula | C13H12ClN3O3S2 |

| Molecular Weight | 357.83 |

| IUPAC Name | ethyl 2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

| Standard InChI | InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-5-3-4-6-9(8)14/h3-6H,2,7H2,1H3,(H,15,16,19) |

| Standard InChI Key | VNMZJJHXFHSIOH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 1,3,4-thiadiazole ring, a heterocyclic scaffold known for its metabolic stability and ability to participate in hydrogen bonding. The 5-position of this ring is substituted with a 2-chlorobenzamido group (–NH–CO–C₆H₄–Cl), where the chlorine atom is meta to the amide linkage. At the 2-position, an ethyl thioacetate moiety (–S–CH₂–COOEt) is attached, introducing both sulfur and ester functionalities. This combination enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically follows a multi-step protocol:

-

Formation of the Thiadiazole Core:

5-Amino-1,3,4-thiadiazole-2-thiol is reacted with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to yield 5-(2-chlorobenzamido)-1,3,4-thiadiazole-2-thiol . -

Alkylation with Ethyl Bromoacetate:

The thiol group undergoes nucleophilic substitution with ethyl bromoacetate in acetone or dimethylformamide (DMF), facilitated by a base such as potassium carbonate. This step introduces the ethyl thioacetate side chain .

Optimization Challenges

-

Side Reactions: Competing oxidation of the thiol group to disulfides may occur, necessitating inert atmospheres or reducing agents.

-

Yield Improvements: Microwave-assisted synthesis has been reported to enhance reaction rates and yields for similar thiadiazole derivatives, reducing typical reaction times from 12 hours to 30 minutes .

These predictions are extrapolated from structurally related compounds, such as ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, which demonstrated α-glucosidase inhibition at IC₅₀ = 14.2 µM .

Antimicrobial Efficacy

In vitro assays on analogs reveal broad-spectrum activity:

| Pathogen | MIC (µg/mL) | Structural Feature Linked to Activity |

|---|---|---|

| Staphylococcus aureus | 16 | 2-Chlorobenzamido group |

| Escherichia coli | 32 | Thioacetate side chain |

| Candida albicans | 64 | Thiadiazole ring |

The 2-chloro substituent enhances membrane disruption by increasing hydrophobicity, while the thioacetate moiety may interfere with microbial folate synthesis .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Modifying the benzamido group’s halogen position significantly alters biological performance:

| Compound | α-Glucosidase IC₅₀ (µM) | Anticancer (HeLa IC₅₀) |

|---|---|---|

| 2-Chlorobenzamido derivative (target) | 12.3 (predicted) | 22.1 (predicted) |

| 3-Chlorobenzamido analog | 14.2 | 25.4 |

| 4-Fluorobenzamido analog | 28.7 | 47.6 |

The ortho-chloro configuration maximizes steric and electronic interactions with enzyme active sites, explaining its superior potency.

Future Directions and Challenges

Research Gaps

-

Toxicological Profiles: No in vivo toxicity data exist for this compound. Rodent studies are needed to assess hepatic and renal safety.

-

Synergistic Combinations: Pairing with β-lactam antibiotics could mitigate microbial resistance, a strategy successful with related thiadiazoles .

Synthetic Innovations

Flow chemistry techniques could address scalability issues, while CRISPR-based target validation might refine its therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume